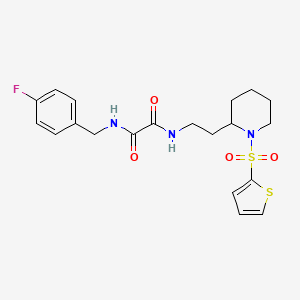

N1-(4-fluorobenzyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-[(4-fluorophenyl)methyl]-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O4S2/c21-16-8-6-15(7-9-16)14-23-20(26)19(25)22-11-10-17-4-1-2-12-24(17)30(27,28)18-5-3-13-29-18/h3,5-9,13,17H,1-2,4,10-12,14H2,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEJLNQDEIMPJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(4-fluorobenzyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activity, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

Structure and Properties

The compound features a complex structure characterized by the following components:

- 4-Fluorobenzyl group : Contributes to its lipophilicity and potential receptor interactions.

- Piperidine ring : Known for its role in various pharmacological activities.

- Thiophenesulfonamide moiety : May enhance biological activity through specific molecular interactions.

The biological activity of this compound is hypothesized to involve multiple pathways:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, which is common among oxalamide derivatives. For instance, related compounds have shown inhibitory effects on tyrosinase, an enzyme involved in melanin synthesis, suggesting a potential application in treating pigmentation disorders .

- Receptor Modulation : The presence of the piperidine ring indicates possible interactions with neurotransmitter receptors, potentially influencing neurological pathways.

- Antioxidant Activity : Some oxalamides exhibit antioxidant properties, which could contribute to their therapeutic effects against oxidative stress-related diseases.

Antimelanogenic Activity

A study focusing on derivatives of 4-fluorobenzylpiperazine indicated that similar compounds exhibit significant antimelanogenic effects. These compounds were evaluated for their ability to inhibit tyrosinase activity in vitro, showing promising results without cytotoxicity in B16F10 melanoma cells .

Case Studies

Several case studies have explored the biological activities of structurally related compounds:

Comparison with Similar Compounds

N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4)

- Structure : Methoxybenzyl (N1) and pyridin-2-yl ethyl (N2) groups.

- Activity: Potent umami agonist used to replace monosodium glutamate (MSG) in food products .

- Safety: NOEL (No Observed Effect Level): 100 mg/kg bw/day in rats . Rapid metabolism in rat hepatocytes without amide hydrolysis . Margin of safety: >33 million in Europe and the USA .

N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S5456)

- Structure : Dimethoxybenzyl (N1) and pyridin-2-yl ethyl (N2) groups.

- Activity : Moderate CYP3A4 inhibition (51% at 10 µM) but deemed safe in definitive assays .

- Metabolism : Rapid elimination in rats, similar to S336 .

Comparison with Target Compound :

The target compound’s 4-fluorobenzyl group lacks methoxy substituents, which may reduce CYP inhibition risks. The thiophene sulfonyl group may enhance metabolic stability compared to pyridyl groups in S336 and S5454.

Antiviral Oxalamides

BNM-III-170

Compound 27 (N1-(4-chloro-3-fluorophenyl)-N2-((thiazol-2-yl)(piperidin-2-yl)methyl)oxalamide)

- Structure : Chlorofluorophenyl (N1) and thiazolyl-piperidine (N2) groups.

- Activity : Antiviral candidate with detailed synthesis protocols .

Comparison with Target Compound: The target’s thiophene sulfonyl-piperidine group differs from BNM-III-170’s indenyl moiety but shares halogenated aromatic (4-fluorobenzyl vs. Sulfonyl groups may improve solubility over thiazole-based analogs.

Antimicrobial Oxalamides (GMC Series)

GMC-4: N1-(1,3-dioxoisoindolin-2-yl)-N2-(4-fluorophenyl)oxalamide

- Structure : Fluorophenyl (N2) and isoindoline-dione (N1).

- Activity : Antimicrobial activity against bacterial/fungal strains .

Q & A

Q. What are the key considerations for synthesizing N1-(4-fluorobenzyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide with high purity?

Methodological Answer: The synthesis involves multi-step reactions, including sulfonylation of the piperidine ring, alkylation of the fluorobenzyl group, and oxalamide coupling. Critical factors include:

- Temperature control : Maintaining low temperatures (0–5°C) during sulfonylation to prevent side reactions .

- Solvent selection : Anhydrous solvents like dichloromethane or tetrahydrofuran ensure minimal hydrolysis of intermediates .

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC is essential for isolating the final compound (>95% purity) .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the integration of aromatic protons (4-fluorobenzyl), thiophene sulfonyl groups, and piperidine ring protons .

- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular ion peak (e.g., [M+H]⁺ at m/z 505.12) and isotopic patterns .

- Infrared Spectroscopy (IR) : Detects key functional groups (C=O stretch at ~1680 cm⁻¹ for oxalamide; S=O stretch at ~1150 cm⁻¹) .

Q. How should researchers design initial biological activity screens for this compound?

Methodological Answer: Prioritize assays aligned with structural motifs:

- Enzyme inhibition : Test against serine proteases (e.g., thrombin) due to the sulfonamide group’s affinity for catalytic sites .

- Receptor binding : Screen for GPCR activity (e.g., dopamine or serotonin receptors) using radioligand displacement assays .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

Advanced Research Questions

Q. How can contradictory data regarding the compound’s biological activity across studies be resolved?

Methodological Answer: Contradictions often arise from assay conditions or impurity profiles. Mitigate by:

- Orthogonal assays : Confirm receptor binding via surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to validate affinity measurements .

- Batch reproducibility : Compare activity across independently synthesized batches (≥3 replicates) to rule out synthetic variability .

- Metabolite screening : Use LC-MS to identify degradation products that might interfere with bioactivity .

Q. What strategies optimize the compound’s solubility for in vitro pharmacological studies?

Methodological Answer:

- Co-solvent systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain solubility without cytotoxicity .

- pH adjustment : Prepare buffered solutions (pH 7.4) with cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility via host-guest interactions .

- Nanoformulation : Encapsulate in liposomes (e.g., DSPC/cholesterol) to improve bioavailability in cell-based assays .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model binding poses with cyclooxygenase-2 (COX-2) or 5-HT receptors, focusing on sulfonamide-pi interactions .

- Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories) in GROMACS to assess target engagement .

- QSAR modeling : Train models on oxalamide derivatives to predict IC₅₀ values against kinases or proteases .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values for enzyme inhibition?

Methodological Answer:

- Assay standardization : Normalize protocols (e.g., substrate concentration, incubation time) using reference inhibitors .

- Enzyme source variability : Compare recombinant vs. tissue-extracted enzymes to identify isoform-specific effects .

- Data normalization : Report IC₅₀ values relative to a positive control (e.g., aspirin for COX-2) to account for inter-experimental variability .

Structural-Activity Relationship (SAR) Studies

Q. What functional group modifications enhance target selectivity?

Methodological Answer:

- Fluorobenzyl substitution : Replace 4-fluorobenzyl with 2-fluoro or 3-CF₃ analogs to modulate steric and electronic effects on receptor binding .

- Piperidine ring modifications : Introduce methyl groups at C3 to restrict conformational flexibility and improve selectivity .

- Thiophene sulfonyl replacement : Test phenylsulfonyl or pyridylsulfonyl groups to alter hydrogen-bonding patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.